molecular formula C113H188N34O20 B12391259 H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH

H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH

Cat. No.: B12391259
M. Wt: 2342.9 g/mol
InChI Key: YWAOJBTYFPBFPD-FNWPXSAPSA-N
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Description

The compound H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH is a peptide consisting of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acetic anhydride for acetylation, methyl iodide for methylation.

Major Products

The major products of these reactions include modified peptides with altered functional groups, which can impact their biological activity and stability.

Scientific Research Applications

Chemistry

Peptides like H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH are used as building blocks in the synthesis of more complex molecules and as models for studying protein structure and function.

Biology

In biological research, peptides serve as probes to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.

Medicine

Peptides have therapeutic potential in treating diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. This specific peptide sequence may have applications in drug development and delivery systems.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can mimic natural ligands, binding to receptors and triggering a biological response. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • H-Gly-Arg-Gly-Asp-Ser-Pro-Lys
  • H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Gln-OH
  • H-Gly-Ser-Ser (octanoyl)-Phe-Leu-Ser-Pro-Glu-His-Gln-Arg-Val-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH

Uniqueness

The uniqueness of H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH lies in its specific sequence, which determines its biological activity and potential applications. The presence of multiple lysine and arginine residues may enhance its binding affinity to negatively charged molecules, making it useful in various research and therapeutic contexts.

Properties

Molecular Formula

C113H188N34O20

Molecular Weight

2342.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C113H188N34O20/c1-70(2)62-86(104(160)146-91(67-75-40-15-8-16-41-75)109(165)139-79(44-19-26-54-116)97(153)134-82(47-22-29-57-119)101(157)142-87(63-71(3)4)105(161)147-92(69-148)110(166)167)141-100(156)81(46-21-28-56-118)133-96(152)78(43-18-25-53-115)137-107(163)89(65-73-36-11-6-12-37-73)144-102(158)83(48-23-30-58-120)135-95(151)77(42-17-24-52-114)132-99(155)84(50-32-60-129-112(124)125)140-108(164)90(66-74-38-13-7-14-39-74)145-103(159)85(51-33-61-130-113(126)127)136-98(154)80(45-20-27-55-117)138-106(162)88(64-72-34-9-5-10-35-72)143-94(150)76(131-93(149)68-121)49-31-59-128-111(122)123/h5-16,34-41,70-71,76-92,148H,17-33,42-69,114-121H2,1-4H3,(H,131,149)(H,132,155)(H,133,152)(H,134,153)(H,135,151)(H,136,154)(H,137,163)(H,138,162)(H,139,165)(H,140,164)(H,141,156)(H,142,157)(H,143,150)(H,144,158)(H,145,159)(H,146,160)(H,147,161)(H,166,167)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-/m0/s1

InChI Key

YWAOJBTYFPBFPD-FNWPXSAPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCNC(=N)N)NC(=O)CN

Origin of Product

United States

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